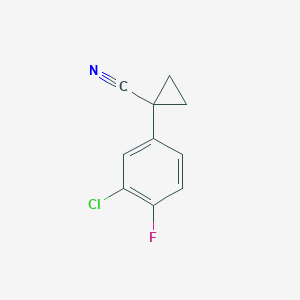
1-(3-Chloro-4-fluorophenyl)cyclopropanecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(3-Chloro-4-fluorophenyl)cyclopropanecarbonitrile is an organic compound characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with chlorine and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-fluorophenyl)cyclopropanecarbonitrile typically involves the reaction of 3-chloro-4-fluorobenzyl bromide with cyclopropanecarbonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions: 1-(3-Chloro-4-fluorophenyl)cyclopropanecarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cycloaddition Reactions: The cyclopropane ring can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
- Substituted phenyl derivatives
- Oxidized or reduced cyclopropane derivatives
- Cycloaddition products with expanded ring systems
科学的研究の応用
1-(3-Chloro-4-fluorophenyl)cyclopropanecarbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its properties in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe molecule in studying enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)cyclopropanecarbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets.
類似化合物との比較
- 1-(3-Chloro-2-methylphenyl)-cyclopropanecarbonitrile
- 1-(4-Fluorophenyl)-cyclopropanecarbonitrile
- 1-(3-Chloro-4-fluorophenyl)piperazine
Comparison: 1-(3-Chloro-4-fluorophenyl)cyclopropanecarbonitrile is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in its applications.
特性
分子式 |
C10H7ClFN |
|---|---|
分子量 |
195.62 g/mol |
IUPAC名 |
1-(3-chloro-4-fluorophenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H7ClFN/c11-8-5-7(1-2-9(8)12)10(6-13)3-4-10/h1-2,5H,3-4H2 |
InChIキー |
TWDHMOVHMUTPSU-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C#N)C2=CC(=C(C=C2)F)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
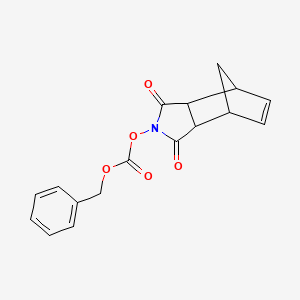
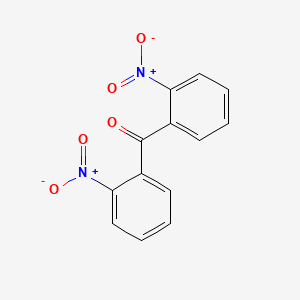
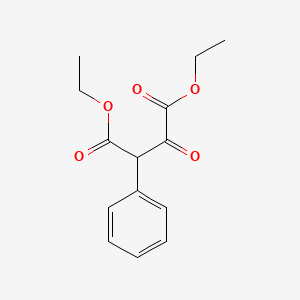
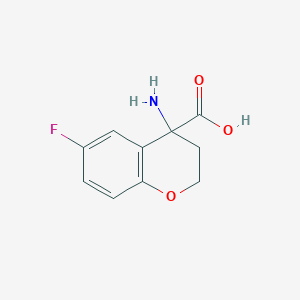
![1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B8808810.png)
![3-(2,6-Dichlorophenyl)-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8808828.png)
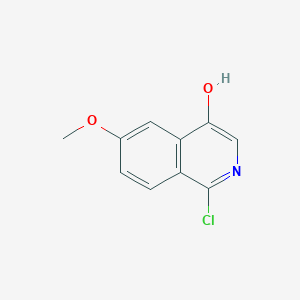
![4-Chloro-3-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8808840.png)
![N-methoxy-N-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide](/img/structure/B8808850.png)

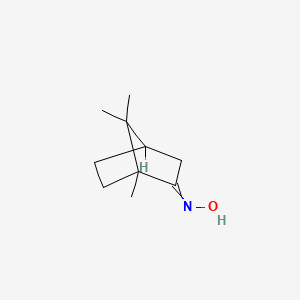
![5-Bromo-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B8808874.png)
![3-Bromo-6-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B8808880.png)

